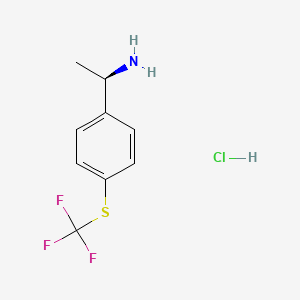

(R)-1-(4-((Trifluoromethyl)thio)phenyl)ethanamine hydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

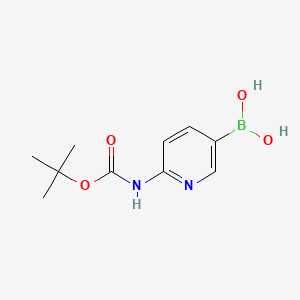

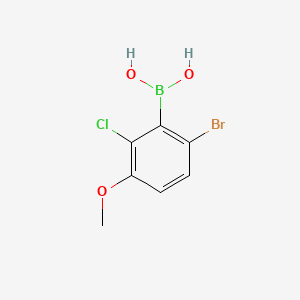

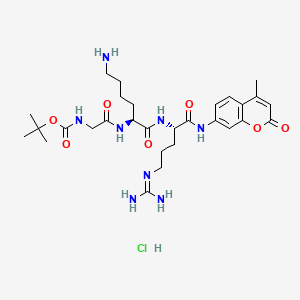

“®-1-(4-((Trifluoromethyl)thio)phenyl)ethanamine hydrochloride” is a chemical compound with the CAS RN®: 856645-99-3 . It is manufactured by Angene International Limited and is used for testing and research purposes .

Synthesis Analysis

A newly developed CF3SO2Na-based trifluoromethylation of secondary amines has been disclosed . This method has been successfully extended to the configuration of perfluoroalkyl amines using RfSO2Na, complementing the established synthesis strategy of trifluoromethyl amines . The method has good functional group tolerance, mild conditions, and uses inexpensive or easy-to-handle materials .Chemical Reactions Analysis

The trifluoromethylation of secondary amines using CF3SO2Na is a key reaction in the synthesis of "®-1-(4-((Trifluoromethyl)thio)phenyl)ethanamine hydrochloride" . Mechanistic probes indicate that the thiocarbonyl fluoride formed in situ is the key intermediate in the reaction .科学的研究の応用

Biocatalytic Preparation of Chiral Intermediates

(R)-1-(4-((Trifluoromethyl)thio)phenyl)ethanamine hydrochloride and its derivatives are used in pharmaceutical industries as important intermediates. For instance, (R)-1-[4-(Trifluoromethyl)phenyl]ethanol is utilized as a pharmaceutical intermediate in the creation of chemokine CCR5 antagonists. An efficient bioprocess involving recombinant E. coli cells was developed for the asymmetric reduction of 4-(trifluoromethyl)acetophenone to this compound. This process demonstrated excellent enantioselectivity and is scalable, indicating its potential for industrial applications (Chen et al., 2019). Similarly, (R)-1-[3,5-bis(trifluoromethyl)phenyl]ethanamine, a key chiral intermediate in selective tetrodotoxin-sensitive blockers, was synthesized efficiently using a bienzyme cascade system with ATA117 (R-ω-transaminase) and ADH (alcohol dehydrogenase), demonstrating the versatility of these compounds in pharmaceutical synthesis (Lu et al., 2022).

Chemical Synthesis & Catalysis

Synthesis and Catalysis

The compound and its analogs are pivotal in the synthesis and catalysis of various pharmaceuticals. For example, the synthesis of NK(1) receptor antagonist aprepitant involved the condensation of N-benzyl ethanolamine with glyoxylic acid, leading to a series of transformations where (R)-1-(3,5-bis(trifluoromethyl)phenyl)ethanol played a key role (Brands et al., 2003). In another study, chiral synthons like (R)-1phenyl-N-(pyridine-2-yl)ethylidine)ethanamine were used in the synthesis of nickel(II) complexes, which were then applied in the asymmetric transfer hydrogenation of ketones. This showcases the compound's role in catalysis and the synthesis of complex molecules (Kumah et al., 2019).

Safety and Hazards

特性

IUPAC Name |

(1R)-1-[4-(trifluoromethylsulfanyl)phenyl]ethanamine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10F3NS.ClH/c1-6(13)7-2-4-8(5-3-7)14-9(10,11)12;/h2-6H,13H2,1H3;1H/t6-;/m1./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FATBLICFSRIJRR-FYZOBXCZSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=C(C=C1)SC(F)(F)F)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C1=CC=C(C=C1)SC(F)(F)F)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11ClF3NS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.70 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(R)-1-(4-((Trifluoromethyl)thio)phenyl)ethanamine hydrochloride | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[2-(2,4-Dichlorophenyl)-2-[(2,5-dichlorothiophen-3-yl)methoxy]ethyl]imidazole;hydrochloride](/img/structure/B591763.png)